molecular formula C15H27NO2Si B2664412 tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate CAS No. 1604039-50-0

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

Cat. No.: B2664412
CAS No.: 1604039-50-0
M. Wt: 281.471
InChI Key: RQJZXFMIXGHQSW-UHFFFAOYSA-N
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Description

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27NO2Si . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butyl group, a trimethylsilyl group, and an ethynyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The piperidine ring can interact with biological receptors, while the ethynyl and trimethylsilyl groups can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trimethylsilyl and ethynyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(2-trimethylsilylethynyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2Si/c1-15(2,3)18-14(17)16-10-7-13(8-11-16)9-12-19(4,5)6/h13H,7-8,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZXFMIXGHQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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